5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine 5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760625
InChI: InChI=1S/C18H13F3NP/c19-18(20,21)17-12-11-16(13-22-17)23(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CN=C(C=C3)C(F)(F)F
Molecular Formula: C18H13F3NP
Molecular Weight: 331.3 g/mol

5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC13760625

Molecular Formula: C18H13F3NP

Molecular Weight: 331.3 g/mol

* For research use only. Not for human or veterinary use.

5-(Diphenylphosphanyl)-2-(trifluoromethyl)pyridine -

Specification

Molecular Formula C18H13F3NP
Molecular Weight 331.3 g/mol
IUPAC Name diphenyl-[6-(trifluoromethyl)pyridin-3-yl]phosphane
Standard InChI InChI=1S/C18H13F3NP/c19-18(20,21)17-12-11-16(13-22-17)23(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H
Standard InChI Key FBDZMHYPESWNSN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CN=C(C=C3)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CN=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 2- and 5-positions with -CF₃ and -PPh₂ groups, respectively. X-ray crystallography of analogous complexes reveals that the pyridine nitrogen and phosphorus atom create a bidentate coordination environment, ideal for stabilizing metal centers . The trifluoromethyl group induces electron deficiency at the pyridine ring, while the diphenylphosphanyl group provides steric bulk and electron density via its lone pair.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₈H₁₃F₃NP
Molecular Weight331.27 g/mol
Coordination GeometryBidentate (N, P)
Electronic EffectsElectron-withdrawing (-CF₃), Electron-donating (PPh₂)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. For instance, ³¹P NMR of palladium complexes featuring this ligand shows distinct doublets of doublets (δ 35–95 ppm), indicative of phosphorus-metal coupling . HRMS data for related compounds, such as [Pd(PP)(PR₃)Cl][BArF₂₄], corroborate stoichiometric ratios .

Synthetic Methodologies

Conventional Routes

While detailed protocols for 5-(diphenylphosphanyl)-2-(trifluoromethyl)pyridine are scarce, its synthesis likely involves:

  • Pyridine Functionalization: Introducing -CF₃ via halogen exchange or direct fluorination .

  • Phosphorylation: Coupling diphenylphosphine to the pyridine ring using palladium-catalyzed cross-coupling.

A Suzuki-Miyaura reaction, as demonstrated for analogous trifluoromethylpyridines, could attach aryl boronic acids to halogenated precursors . For example, 2,3-dichloro-5-trifluoromethylpyridine reacts with p-hydroxyphenylboronic acid to form biaryl linkages .

Challenges and Optimizations

  • Trifluoromethyl Introduction: Direct trifluoromethylation often requires harsh conditions (e.g., CF₃I/AgF) .

  • Phosphanyl Group Stability: Air-sensitive intermediates necessitate inert atmospheres.

  • Yield Improvements: Catalytic systems using Pd(OAc)₂/XPhos enhance coupling efficiency .

Catalytic Applications

Transition Metal Complexation

The compound forms stable complexes with Pd, Pt, and Rh, leveraging its N,P-chelation. For instance, [Pd₂(PP)₂(μ-Cl)₂][BArF₂₄]₂ dimers dissociate into monomeric species upon PR₃ addition, enabling tunable catalysis .

Table 2: Catalytic Performance in C–N Bond Formation

SubstrateCatalyst LoadingYield (%)TONTOF (h⁻¹)Source
4-Methoxyphenylboronic Acid1.7 mol%92590.75
Ketimine5.0 mol%88199.45

Asymmetric Catalysis

Immobilized analogs of this ligand, such as pyridine-oxazoline-Pd complexes, achieve enantioselectivities >90% in continuous flow systems . The trifluoromethyl group enhances electrophilicity at the metal center, accelerating oxidative additions .

Materials Science Applications

Luminescent Materials

Pd complexes with this ligand exhibit redox-active behavior, as evidenced by cyclic voltammetry (E₁/₂ = +0.45 V vs. Fc⁺/Fc) . Such properties are exploitable in organic light-emitting diodes (OLEDs).

Polymer Stabilization

The ligand’s steric bulk prevents nanoparticle aggregation in polymer matrices, enhancing thermal stability (Tₒ ≥ 250°C).

Interaction Studies and Mechanistic Insights

Metal-Ligand Bonding

X-ray structures of [Pd(PP)(PPh₃)Cl][BArF₂₄] reveal a square-planar geometry with Pd–P and Pd–N bond lengths of 2.28 Å and 2.05 Å, respectively . The -CF₃ group’s electron-withdrawing effect polarizes the Pd center, facilitating nucleophilic attack .

Steric and Electronic Modulation

  • Steric Effects: Bulky PR₃ ligands (e.g., PPh₃) shift ³¹P NMR signals upfield (Δδ ≈ 30 ppm) .

  • Electronic Effects: Electron-donating substituents on pyridine increase catalytic turnover .

Related Compounds and Comparative Analysis

Structural Analogues

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazines: Exhibit Sfp-PPTase inhibition via thiourea motifs .

  • Trifluoroanisole Derivatives: Herbicidal activity via Suzuki coupling .

Table 3: Comparative Properties of Related Ligands

CompoundApplicationKey FeatureSource
4,6-Dimethylpyridin-2-yl derivativesEnzyme inhibitionThiourea motif
Pyridine-oxazoline ligandsAsymmetric catalysisImmobilized on polymers
1,1′-Bis(phosphino)ferrocenesElectrochemistryFerrocene backbone

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